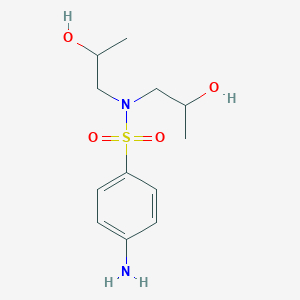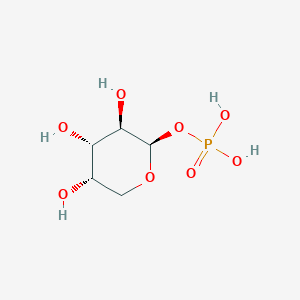
beta-L-Arabinose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-Arabinose 1-phosphate: is a phosphorylated sugar derivative, specifically the β-anomer of L-arabinose. It plays a crucial role in various biochemical pathways, particularly in the biosynthesis of nucleotide sugars such as UDP-L-arabinose . This compound is integral to the formation of complex carbohydrates and glycoproteins in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Beta-L-Arabinose 1-phosphate can be synthesized through a multi-step chemical process. One common method involves the reaction of L-arabinose with p-toluenesulfonyl hydrazine to form glycosylsulfonylhydrazide adducts, followed by phosphorylation . This process is facilitated by the use of UDP-sugar pyrophosphorylase enzymes from sources like Arabidopsis thaliana or Bifidobacterium infantis .
Industrial Production Methods: : Industrial production of this compound typically involves enzymatic synthesis due to its specificity and efficiency. The use of recombinant enzymes allows for the production of this compound on a larger scale, meeting the demands of various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-L-Arabinose 1-phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: : The major products formed from these reactions include different phosphorylated sugars, sugar alcohols, and other derivatives that are useful in biochemical research and industrial applications .
Aplicaciones Científicas De Investigación
Beta-L-Arabinose 1-phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
Beta-L-Arabinose 1-phosphate exerts its effects primarily through its role in the biosynthesis of nucleotide sugars. It acts as a substrate for enzymes like UDP-sugar pyrophosphorylase, which catalyze the formation of UDP-L-arabinose . This nucleotide sugar is then utilized by glycosyltransferases to incorporate arabinose into polysaccharides and glycoproteins . The molecular targets include various enzymes involved in carbohydrate metabolism and cell wall biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-L-Arabinose 1-phosphate: Another anomer of L-arabinose 1-phosphate with different stereochemistry.
Beta-D-Xylose 1-phosphate: A similar phosphorylated sugar derived from D-xylose.
Beta-D-Glucose 1-phosphate: A common phosphorylated sugar involved in energy metabolism.
Uniqueness: : Beta-L-Arabinose 1-phosphate is unique due to its specific role in the biosynthesis of UDP-L-arabinose, which is crucial for the formation of arabinose-containing polymers in plant cell walls . This distinguishes it from other phosphorylated sugars that may have different roles in metabolism and biosynthesis .
Propiedades
Número CAS |
50574-25-9 |
|---|---|
Fórmula molecular |
C5H11O8P |
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4+,5+/m0/s1 |
Clave InChI |
ILXHFXFPPZGENN-QMKXCQHVSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



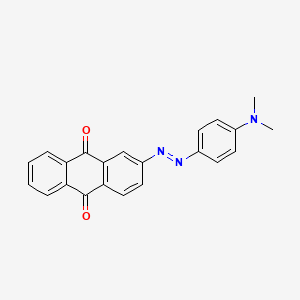
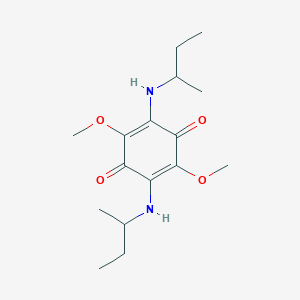
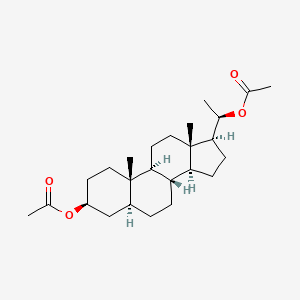
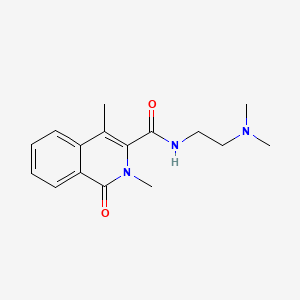
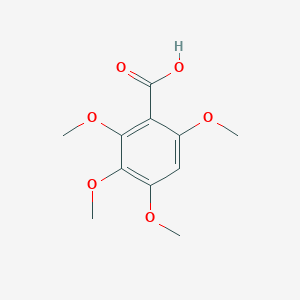
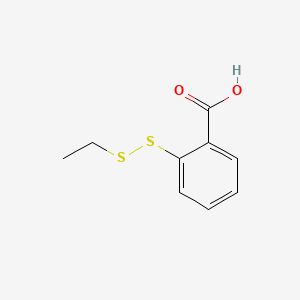


![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
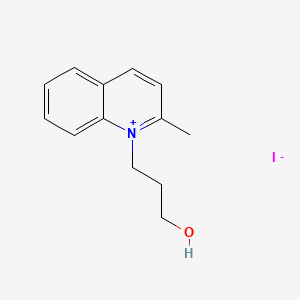

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
